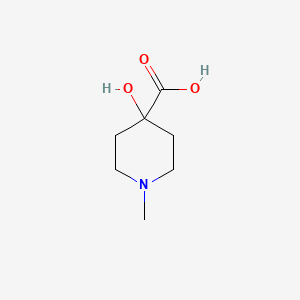

4-Hydroxy-1-methylpiperidine-4-carboxylic acid

描述

Molecular Geometry and Stereochemical Analysis

This compound exhibits a molecular formula of C₇H₁₃NO₃ with a molecular weight of 159.18 g/mol. The compound features a six-membered piperidine ring with three distinct functional groups positioned strategically around the ring system. The carboxylic acid group occupies the 4-position of the piperidine ring, coincident with a hydroxyl substituent at the same carbon center, creating a quaternary carbon with significant steric and electronic implications. The methyl group attached to the nitrogen atom at the 1-position contributes to the overall molecular geometry and influences the compound's conformational preferences.

The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. This conformational preference is maintained despite the presence of the bulky substituents at the 4-position. The quaternary carbon at position 4 creates a unique structural motif where both the hydroxyl and carboxylic acid groups are attached to the same carbon atom, resulting in significant electronic effects and potential for intramolecular hydrogen bonding interactions.

Stereochemical analysis reveals that the compound exists as a racemic mixture when synthesized through conventional methods, as the quaternary carbon at position 4 does not possess inherent chirality due to the presence of two identical substituents. However, the overall molecular geometry creates distinct conformational states that can influence the compound's biological activity and chemical reactivity. The spatial arrangement of the functional groups allows for optimal hydrogen bonding interactions, both intramolecularly and with surrounding solvent molecules or crystalline lattice components.

Crystallographic Studies and Hydrogen Bonding Networks

Crystallographic investigations of related piperidine carboxylic acid derivatives have provided valuable insights into the solid-state structure and hydrogen bonding patterns exhibited by this class of compounds. The crystal structure analysis reveals that this compound adopts an approximately planar conformation in the solid state, with the aliphatic chain between carbonyl groups displaying torsion angles ranging from 172.97 degrees to 179.38 degrees. The root mean square deviation of all non-hydrogen atoms measures 0.059 angstroms, indicating a relatively flat molecular geometry.

The crystal packing is dominated by strong nitrogen-hydrogen to oxygen hydrogen bonds, creating an extensive three-dimensional network that stabilizes the crystalline structure. These hydrogen bonding interactions involve both the carboxylic acid functionality and the hydroxyl group, resulting in a complex network of intermolecular associations. The hydrogen bond geometry demonstrates distances consistent with strong to moderate hydrogen bonding interactions, with nitrogen-hydrogen to oxygen distances measuring approximately 2.07 angstroms and corresponding angles of 173 degrees.

The crystallographic data reveals monoclinic crystal system with space group P21/c, indicating the presence of a center of inversion and specific symmetry operations that govern the molecular packing arrangement. The unit cell parameters and atomic coordinates provide detailed information about the precise positioning of each atom within the crystalline lattice, enabling comprehensive analysis of intermolecular interactions and packing efficiency.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.19 g/mol |

| Root Mean Square Deviation | 0.059 Å |

| Hydrogen Bond Distance (N-H⋯O) | 2.07 Å |

| Hydrogen Bond Angle | 173° |

Acid-Base Behavior: Experimental pKa Determination and Theoretical Predictions

The acid-base behavior of this compound reflects the presence of multiple ionizable functional groups within its molecular structure. Experimental determination of dissociation constants reveals complex ionization behavior due to the simultaneous presence of a carboxylic acid group and a tertiary amine nitrogen. The carboxylic acid functionality exhibits typical weak acid behavior, while the nitrogen atom can undergo protonation under acidic conditions.

Theoretical predictions using computational chemistry methods suggest that the carboxylic acid group possesses a pKa value of approximately 4.56, which aligns with expected values for aliphatic carboxylic acids. This value indicates that the compound exists predominantly in its ionized form at physiological pH conditions, with the carboxylate anion being the predominant species at pH values above 6.0. The presence of the hydroxyl group and the quaternary carbon environment may influence the precise pKa value through electronic effects and potential hydrogen bonding interactions.

The nitrogen atom exhibits basic characteristics with an estimated pKa value in the range of 8.5 to 9.5, consistent with tertiary aliphatic amines. This value suggests that the nitrogen remains largely protonated under physiological conditions, contributing to the overall zwitterionic character of the molecule at neutral pH. The simultaneous presence of both acidic and basic functionalities creates multiple ionization states depending on the solution pH.

| Functional Group | pKa Value | Ionization State at pH 7.4 |

|---|---|---|

| Carboxylic Acid | ~4.56 | Ionized (COO⁻) |

| Tertiary Amine | ~9.0 | Protonated (NH⁺) |

| Overall Charge | - | Zwitterionic |

Thermodynamic Properties: Solubility, Partition Coefficients, and Phase Transitions

The thermodynamic properties of this compound demonstrate its high water solubility and moderate lipophilicity characteristics. Solubility studies indicate that the compound exhibits excellent aqueous solubility, with reported values exceeding 29.45 g/L in water. This high solubility results from the presence of multiple hydrogen bond donor and acceptor groups, including the carboxylic acid, hydroxyl, and amino functionalities, which facilitate strong interactions with water molecules.

The compound's partition coefficient between octanol and water (log P) has been determined through both experimental measurements and computational predictions. Various computational methods yield log P values ranging from -2.0 to 1.42, with a consensus value of approximately 0.02. This relatively low partition coefficient indicates predominantly hydrophilic character, which is consistent with the observed high water solubility and the presence of multiple polar functional groups.

Phase transition studies reveal that the compound undergoes melting at temperatures above 300°C, indicating strong intermolecular forces in the crystalline state. The high melting point reflects the extensive hydrogen bonding network observed in crystallographic studies and suggests significant thermal stability. The compound exhibits good chemical stability under normal storage conditions when kept in dark, dry environments at room temperature.

Thermodynamic analysis of the dissolution process indicates that the compound dissolves readily in polar protic solvents such as water, methanol, and ethanol, while showing limited solubility in non-polar organic solvents. The dissolution enthalpy and entropy changes associated with the solvation process contribute to the favorable thermodynamics of aqueous dissolution.

| Property | Value | Method |

|---|---|---|

| Water Solubility | >29.45 g/L | Experimental |

| Log P (octanol/water) | 0.02 | Computational Consensus |

| Melting Point | >300°C | Experimental |

| Storage Temperature | Room Temperature | Recommended |

| Solubility Class | Highly Soluble | Classification |

属性

IUPAC Name |

4-hydroxy-1-methylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-8-4-2-7(11,3-5-8)6(9)10/h11H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNBLIQDYVJBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594440 | |

| Record name | 4-Hydroxy-1-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757127-21-2 | |

| Record name | 4-Hydroxy-1-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Transfer Hydrogenation Approach for 1-Methylation of Piperidine-4-carboxylic Acid

One of the key steps in preparing 4-hydroxy-1-methylpiperidine-4-carboxylic acid is the methylation at the nitrogen (1-position) of piperidine-4-carboxylic acid (isonipecotic acid). This can be efficiently achieved by transfer hydrogenation using formaldehyde as a methyl source under mild conditions:

-

- React piperidine-4-carboxylic acid with formaldehyde in water and acid (e.g., formic acid)

- Use a palladium or platinum catalyst (e.g., Pd/C or Pt/C)

- Heat the mixture gradually from ambient temperature to about 90–95 °C

- Ambient pressure is maintained throughout the reaction

-

- The transfer hydrogenation selectively introduces the methyl group at the nitrogen, yielding 1-methylpiperidine-4-carboxylic acid

- This method avoids the use of gaseous hydrogen, making it safer and more convenient for scale-up

- The product can be isolated as its hydrochloride salt by treatment with hydrochloric acid (1.5 equivalents) for ease of handling and purification

This method is advantageous due to its mild conditions, use of readily available reagents, and suitability for industrial-scale synthesis.

Alkylation and Hydrolysis Routes

Another preparation strategy involves alkylation of 4-hydroxy-1-methylpiperidine derivatives followed by hydrolysis:

- Starting materials: Commercially available 4-hydroxy-1-methylpiperidine

- Alkylation:

- Alkylation of the nitrogen with alkyl halides (e.g., ethyl bromoacetate) using a strong base such as sodium hydride (NaH)

- This step introduces an ester group at the 4-position, forming an ester intermediate

- Hydrolysis:

- The ester intermediate is then hydrolyzed under alkaline conditions to yield the corresponding carboxylic acid

This two-step process (alkylation followed by hydrolysis) is reported to give good yields (up to 87%) and allows for further functionalization of the molecule for derivative synthesis.

Mitsunobu Reaction for Substituted Piperidine Derivatives

The Mitsunobu reaction has been employed to prepare various 1-substituted-4-hydroxypiperidines, including 4-hydroxy-1-methylpiperidine derivatives:

- Procedure:

- React 4-hydroxy-1-methylpiperidine with appropriate alcohols or substituted hydroxy compounds under Mitsunobu conditions

- Use reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3)

- Yields:

- This method provides moderate to good yields (28–71%) depending on the substituents and reaction conditions

- Applications:

Multi-Step Synthesis via Sulfonyl Chloride Intermediates and Reduction

A more complex method involves multi-step transformations starting from substituted piperidines:

- Step 1: Reduction of a precursor compound (e.g., 3,3-difluoro-4-hydroxy-5-ester piperidine) under controlled temperature (-20 °C to 100 °C) to form an intermediate

- Step 2: Reaction of the intermediate with sulfonyl chlorides (e.g., methanesulfonyl chloride, benzenesulfonyl chloride) in the presence of organic or inorganic bases at 0–100 °C to form sulfonylated intermediates

- Step 3: Reduction of these intermediates using reducing agents such as hydrogen gas with Pd/C or Pt/C catalysts, sodium borohydride, or potassium borohydride at 0–50 °C to yield the target compound or its derivatives

This method emphasizes green chemistry aspects by minimizing impurities and simplifying purification steps, making it suitable for large-scale pharmaceutical production.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

Selectivity and Stereochemistry: The preparation often involves stereoselective steps, especially when diastereomeric mixtures are possible due to chiral centers at C4 and C1 positions. Control of stereochemistry is crucial for biological activity and can be influenced by reaction conditions and choice of reagents.

Purification: The methods emphasize minimal purification steps post-reaction, often relying on aqueous workups and crystallization to isolate the target compound, facilitating industrial scalability.

Environmental Impact: The use of transfer hydrogenation and avoidance of harsh reagents or gaseous hydrogen aligns with green chemistry principles, reducing hazardous waste and improving safety.

Industrial Relevance: The described methods are compatible with mass production requirements, such as availability of starting materials, operational simplicity, and reproducibility, making them suitable for pharmaceutical raw material synthesis.

化学反应分析

Types of Reactions

4-Hydroxy-1-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like thionyl chloride and acyl chlorides are used for esterification and amidation reactions.

Major Products Formed

The major products formed from these reactions include various esters, amides, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry

4-HMPCA has been investigated for its role as a potential therapeutic agent, particularly in the treatment of neurological disorders. Its mechanism of action primarily involves the modulation of adenosine receptors, specifically acting as a selective antagonist for the adenosine A2A receptor.

Neuroprotective Properties

Research indicates that 4-HMPCA exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as:

- Alzheimer's Disease : The compound may help mitigate symptoms and progression by influencing neurotransmitter systems and reducing neuroinflammation.

- Parkinson's Disease : Its ability to modulate dopaminergic activity can potentially alleviate motor symptoms associated with this condition.

- Huntington's Disease : Similar mechanisms may apply, focusing on neuroprotection and symptom management.

The pharmacological profile suggests that 4-HMPCA could be beneficial in conditions characterized by oxidative stress and excitotoxicity, common features in these diseases .

Psychiatric Disorders

The compound has also shown promise in addressing psychiatric conditions such as anxiety and depression. Its modulation of adenosine receptors can influence mood regulation and anxiety levels, providing a basis for further exploration in psychopharmacology .

Synthetic Chemistry

4-HMPCA serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it valuable for developing new compounds with potential therapeutic effects.

Synthesis of Derivatives

Researchers have developed methods to synthesize derivatives of 4-HMPCA that may exhibit enhanced biological activity or improved pharmacokinetic properties. For example:

- Quaternary Ammonium Salts : These derivatives can enhance solubility and bioavailability.

- Amino Acid Conjugates : Combining 4-HMPCA with amino acids can yield compounds with novel properties suitable for drug development.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 4-HMPCA is crucial for its application in drug development. Studies have demonstrated favorable pharmacokinetic properties:

- Bioavailability : After oral administration, 4-HMPCA showed high bioavailability rates (77% in rats and 88% in dogs) indicating effective absorption .

- Half-life : The compound exhibits a reasonable half-life (approximately 4 hours in rats), suggesting potential for sustained therapeutic effects.

Toxicological studies are ongoing to ensure safety profiles align with regulatory standards before advancing to clinical trials.

Case Studies

Several case studies highlight the applications of 4-HMPCA:

作用机制

The mechanism of action of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their function and activity .

相似化合物的比较

Structural Analogues

Table 1: Structural Features of Piperidine-Based Carboxylic Acids

Key Observations :

- Lipophilicity : Benzyl and isopentyl substitutions (e.g., Benzyl 4-Hydroxy-1-piperidinecarboxylate , 4-Isopentyl-1-methylpiperidine-4-carboxylic acid ) enhance membrane permeability compared to the polar parent compound.

Pharmacological and Functional Comparisons

Key Findings :

- Neuroprotection : The amide derivative of 4-hydroxy-4-methylpiperidine-1-carboxylic acid shows promise in treating neurodegenerative diseases via NMDA receptor modulation .

- Enzyme Inhibition: Thienopyridine derivatives (e.g., 4-(4-cyano-4-methylpiperidin-1-yl)thieno[2,3-b]pyridine-5-carboxylic acid) exhibit potent aldehyde dehydrogenase 1A1 inhibition, relevant in oncology .

- GABAergic Activity : Nipecotic acid prodrugs (structurally related to piperidine carboxylates) demonstrate anticonvulsant effects via GABA reuptake blockade .

Critical Analysis :

- The parent compound’s hydrochloride salt is synthesized with high purity (>98%) and stability , whereas thienopyridine derivatives require moisture-sensitive conditions .

- Hydrogenation methods (e.g., for 4-isopentyl derivatives) depend on catalyst efficiency, impacting scalability .

生物活性

4-Hydroxy-1-methylpiperidine-4-carboxylic acid (HMPC) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes both hydroxyl and carboxylic acid functional groups, allows it to interact with various biological targets, influencing neurotransmitter systems and potentially offering therapeutic benefits.

Chemical Structure and Properties

- Molecular Formula : C7H13NO3

- Molecular Weight : 159.19 g/mol

- Key Functional Groups : Hydroxyl (-OH), Carboxylic Acid (-COOH)

The presence of these functional groups enables HMPC to engage in hydrogen bonding and ionic interactions, which are crucial for its biological activity.

Neuroprotective Effects

Research indicates that HMPC exhibits potential neuroprotective effects, particularly through its interactions with neurotransmitter systems such as acetylcholine and dopamine. These interactions may be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

The mechanism by which HMPC exerts its effects involves modulation of enzyme activity and receptor binding. It is believed to influence pathways related to memory and learning, making it a candidate for further pharmacological studies aimed at cognitive enhancement.

Enzyme Inhibition

HMPC has been studied for its ability to inhibit specific enzymes, which can be pivotal in various biochemical pathways. This inhibition can lead to altered metabolic processes, potentially providing therapeutic avenues for conditions where enzyme regulation is critical .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylpiperidine | C7H17N | Lacks carboxylic acid and hydroxyl groups; basic amine. |

| 4-Piperidinecarboxylic Acid | C6H11NO2 | Contains only a carboxylic group; no hydroxyl functionality. |

| 3-Hydroxy-1-methylpiperidine | C7H15NO | Hydroxyl group at a different position; alters reactivity. |

The dual functionality of HMPC enhances its reactivity and biological activity compared to these similar compounds.

Neuroprotective Studies

In a study focused on neuroprotection, HMPC was administered to animal models exhibiting symptoms of neurodegeneration. The results indicated significant improvement in cognitive functions, suggesting that HMPC may protect against neuronal loss associated with diseases like Alzheimer's.

Enzyme Interaction Studies

Research involving enzyme assays demonstrated that HMPC effectively inhibited certain enzymes involved in metabolic pathways. This inhibition was quantified using IC50 values, indicating the concentration required to inhibit 50% of the enzyme activity. Such findings underscore the compound's potential utility in drug development targeting metabolic disorders .

常见问题

Basic Synthesis: What are the optimal reaction conditions for synthesizing 4-Hydroxy-1-methylpiperidine-4-carboxylic acid?

Methodological Answer:

A common synthesis route involves hydrolysis of ester precursors under controlled conditions. For example, a related piperidinecarboxylic acid derivative was synthesized by saponification of an ethyl ester using aqueous NaOH (5N) in ethanol, followed by acidification with HCl to precipitate the product (yield: 88%) . Key steps include:

- Stirring the reaction mixture at room temperature for 24 hours.

- Removing ethanol under vacuum and adjusting pH to 3-4 for crystallization.

- Confirming purity via NMR (e.g., δ 13.32 ppm for carboxylic acid proton) and elemental analysis .

Critical Considerations:

- Monitor reaction progress via TLC or HPLC to avoid over-acidification.

- Use inert atmospheres for oxygen-sensitive intermediates .

Basic Analytical Characterization: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Proton NMR can identify key groups (e.g., carboxylic acid proton at δ 13.32 ppm, piperidine ring protons at δ 1.52–4.31 ppm) .

- IR Spectroscopy : Confirm hydroxyl (3259–3359 cm⁻¹) and carboxylic acid (1730 cm⁻¹) stretches .

- Elemental Analysis : Verify empirical formula (e.g., C₆H₁₁NO₃ for a related compound) with ≤0.3% deviation .

- Mass Spectrometry : ESI-MS can confirm molecular weight (e.g., m/z 145.156 for C₆H₁₁NO₃) .

Advanced Tip: Use X-ray crystallography for absolute stereochemical confirmation in chiral derivatives .

Basic Stability and Storage: How should this compound be stored to prevent degradation?

Methodological Answer:

- Store in airtight containers under inert gas (N₂/Ar) at ambient temperatures (20–25°C) .

- Avoid exposure to light and moisture, which may promote hydrolysis or oxidation .

- Incompatibility Note : Separate from oxidizers (e.g., peroxides, HNO₃) to prevent exothermic reactions .

Intermediate Reactivity: What are the key incompatibilities of this compound during synthetic workflows?

Methodological Answer:

- Oxidizers : Reacts violently with strong oxidizing agents, generating toxic gases (e.g., NOₓ, CO) .

- Acid/Base Sensitivity : Carboxylic acid group may undergo esterification or decarboxylation under extreme pH. Use buffered conditions (pH 4–8) for aqueous reactions .

- Metal Catalysts : May chelate transition metals (e.g., Pd, Cu), requiring ligand-free conditions for coupling reactions .

Advanced Synthesis Optimization: How can researchers improve the yield of this compound derivatives?

Methodological Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield the piperidine nitrogen during functionalization (e.g., benzylation), followed by deprotection with HCl/dioxane .

- Catalysis : Palladium acetate/XPhos systems enhance coupling reactions (e.g., Suzuki-Miyaura) with aryl halides, achieving >90% conversion at 40–100°C .

- Solvent Optimization : Replace ethanol with acetonitrile for faster kinetics in ester hydrolysis .

Case Study : A Boc-protected analog achieved 95% purity via recrystallization from ethyl acetate/hexane .

Advanced Data Contradiction Analysis: How should researchers resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

- Reproduce Conditions : Verify purity (HPLC >98%) and crystallinity, as impurities or polymorphs alter melting points (e.g., 217–219°C vs. 162–163°C in related compounds) .

- Cross-Validate Spectra : Compare NMR chemical shifts with computed data (e.g., PubChem or Gaussian simulations) to confirm assignments .

- Thermogravimetric Analysis (TGA) : Rule out solvent retention or decomposition during melting .

Example : A reported m.p. of 239–241°C for a hydrochloride hydrate derivative required drying under vacuum to remove bound water .

Advanced Derivative Design: What strategies enable selective functionalization of the piperidine ring in this compound?

Methodological Answer:

- Regioselective Alkylation : Use bulky bases (e.g., LDA) to deprotonate the hydroxyl group, enabling O-alkylation without N-competition .

- Carbodiimide Coupling : Activate the carboxylic acid with EDC/HOBt for amide bond formation with amines (e.g., sulfonamide derivatives) .

- Stereochemical Control : Employ chiral auxiliaries (e.g., Evans oxazolidinones) to access enantiopure analogs .

Case Study : A sulfamoylbenzoyl derivative showed enhanced carbonic anhydrase inhibition (IC₅₀ = 12 nM) via rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。